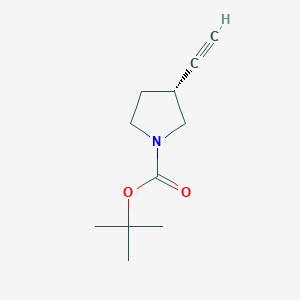

(R)-1-Boc-3-炔基吡咯烷

描述

(R)-1-Boc-3-Ethynylpyrrolidine is a compound that is part of a broader class of organic molecules known as pyrrolidines. These compounds are characterized by a five-membered ring containing one nitrogen atom. The (R)-1-Boc-3-Ethynylpyrrolidine specifically has a tert-butoxycarbonyl (Boc) protecting group and an ethynyl functional group attached to the pyrrolidine ring. This structure makes it a valuable intermediate in organic synthesis, particularly in the asymmetric synthesis of various pharmaceuticals and complex organic molecules .

Synthesis Analysis

The synthesis of (R)-1-Boc-3-Ethynylpyrrolidine and related compounds has been explored in several studies. For instance, the enantioselective synthesis of N-Boc pyrrolidine derivatives has been achieved using palladium-catalyzed α-arylation, which involves deprotonation, transmetalation with ZnCl2, and Negishi coupling . Another approach involves the asymmetric synthesis of (R)- and (S)-2-Pyrrolidinemethanesulfonic acid from N-Boc-2-(hydroxymethyl)-1-pyrrolidine under mild conditions . Additionally, the synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine has been reported using a boron trifluoride etherate-assisted ring opening of ethylene oxide by a chiral organolithium derived from sparteine-mediated asymmetric deprotonative lithiation of 1-Boc-pyrrolidine .

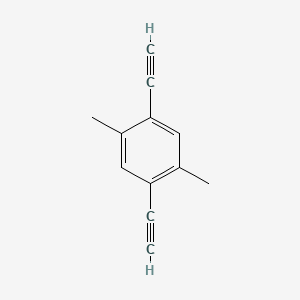

Molecular Structure Analysis

The molecular structure of compounds related to (R)-1-Boc-3-Ethynylpyrrolidine has been characterized using various spectroscopic techniques. For example, the borylalkenyl complex resulting from the insertion of ethyne into a ruthenium boryl complex has been characterized by IR and multinuclear NMR spectroscopy, as well as X-ray crystal structure determination . Similarly, the crystal structure of a complex pyrrolidine derivative has been elucidated using single-crystal X-ray diffraction analysis .

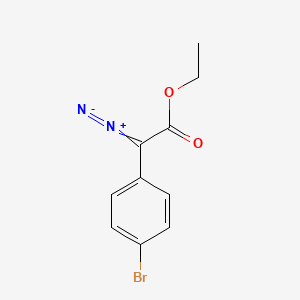

Chemical Reactions Analysis

The chemical reactivity of (R)-1-Boc-3-Ethynylpyrrolidine is influenced by the presence of the ethynyl group and the Boc protecting group. The ethynyl group can participate in various metal-catalyzed reactions, such as the insertion into metal-boryl bonds, which is relevant for metal-catalyzed hydroboration . The Boc group is a common protecting group for amines, which can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-Boc-3-Ethynylpyrrolidine derivatives are determined by their molecular structure. The presence of the Boc group generally increases the steric bulk and affects the solubility of the compound in organic solvents. The ethynyl group contributes to the reactivity of the compound, particularly in coupling reactions. The specific properties such as melting point, boiling point, and solubility would depend on the exact structure of the compound and can be inferred from spectroscopic data and crystallographic analysis .

科学研究应用

对映选择性合成

(R)-1-Boc-3-炔基吡咯烷的一个重要应用是各种化合物的对映选择性合成。例如,它在三氟化硼醚合物的辅助下开环环氧乙烷,导致对映选择性合成 (R)-N-Boc-2-(2-羟乙基)吡咯烷,该化合物具有很高的对映纯度 (Deng 和 Mani,2005 年)。此外,它已用于钯催化的 α-芳基化,产生对映立体化学控制很高的产物,如 (R)-crispine A 和 (S)-尼古丁 (Barker 等人,2011 年)。

手性配体的开发

另一个关键应用是在手性配体的开发中。研究表明,使用 N-Boc 吡咯烷合成和应用新型手性二胺配体,这对不对称锂化取代反应至关重要 (Li、Schenkel 和 Kozlowski,2000 年)。

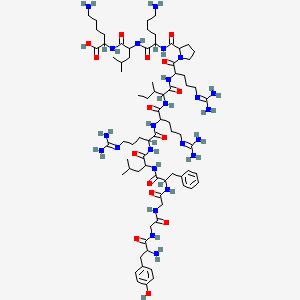

生物碱合成

(R)-1-Boc-3-炔基吡咯烷在生物碱合成中也起着重要作用。它用于铜介导的锂有机试剂,用于合成各种生物碱结构,如吡咯利啶和吲哚利啶 (Dieter、Chen 和 Watson,2005 年)。

生物碱环系结构的构建模块

它用作吡咯利啶生物碱环系结构的便利手性合成构建模块。Boc-l-脯氨酸与乙酸锂的立体选择性加成就是一个例子 (Hanson、Baran 和 Lindberg,1986 年)。

计算和实验研究

该化合物一直是实验和计算研究的主题,特别是在研究 N-Boc-哌啶等相关化合物的对映选择性去质子化时,这提供了对反应选择性和机理的见解 (Bailey 等人,2002 年)。

非蛋白氨基酸的合成

研究还探索了它在非蛋白氨基酸合成中的用途,例如 α-氘代氨基酸和 β-苯丙氨酸,它们在药物化学中很有价值 (Seebach 等人,1989 年)。

化学酶制剂

此外,它在化学酶制剂中也发挥着作用,如合成非外消旋 N-Boc-哌啶-3,5-二羧酸 3-甲酯,这对于开发金属蛋白酶抑制剂非常重要 (Iding、Wirz 和 Sarmiento,2003 年)。

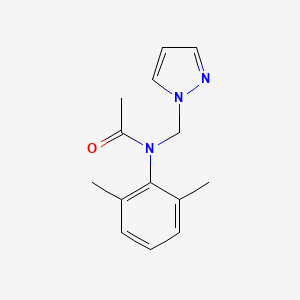

催化应用

该化合物已用于催化应用,例如 Rh(III) 催化的 C-H 酰胺化,展示了它在有机合成中的多功能性 (Grohmann、Wang 和 Glorius,2013 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (3R)-3-ethynylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDGOUSDBBFBRO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733764 | |

| Record name | tert-Butyl (3R)-3-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-3-Ethynylpyrrolidine | |

CAS RN |

785051-41-4 | |

| Record name | 1,1-Dimethylethyl (3R)-3-ethynyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=785051-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

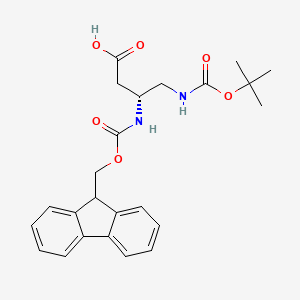

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6]-Dehydrogingerdione](/img/structure/B3029713.png)